molecular formula C13H19N B1527497 3-Benzyl-2,2-dimethylpyrrolidine CAS No. 1249614-40-1

3-Benzyl-2,2-dimethylpyrrolidine

Cat. No.: B1527497
CAS No.: 1249614-40-1
M. Wt: 189.3 g/mol
InChI Key: LRHNJHMOSGWPDW-UHFFFAOYSA-N
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Description

3-Benzyl-2,2-dimethylpyrrolidine is a chemical compound with the molecular formula C13H19N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound features a benzyl group attached to the third carbon of the pyrrolidine ring and two methyl groups attached to the second carbon. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2,2-dimethylpyrrolidine can be achieved through several synthetic routes. One common method involves the alkylation of 2,2-dimethylpyrrolidine with benzyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of benzyl halide to form the desired product.

Another approach involves the reductive amination of 3-benzyl-2,2-dimethylpyrrolidin-1-one with suitable reducing agents like sodium borohydride or lithium aluminum hydride. This method provides a straightforward route to the target compound with high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and high-pressure reactors are often employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or alkoxides replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, alkoxides, and other nucleophiles.

Major Products

The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and substituted pyrrolidines with various functional groups.

Scientific Research Applications

3-Benzyl-2,2-dimethylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Benzyl-2,2-dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with protein targets involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the benzyl and methyl substituents.

    2,2-Dimethylpyrrolidine: Similar structure but without the benzyl group.

    3-Benzylpyrrolidine: Lacks the two methyl groups at the second carbon.

Uniqueness

3-Benzyl-2,2-dimethylpyrrolidine is unique due to the presence of both benzyl and dimethyl groups, which confer distinct steric and electronic properties. These modifications can enhance its reactivity, binding affinity, and selectivity in various applications compared to its simpler analogs.

Properties

IUPAC Name

3-benzyl-2,2-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-13(2)12(8-9-14-13)10-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHNJHMOSGWPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249614-40-1
Record name 3-benzyl-2,2-dimethylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-2,2-dimethylpyrrolidine
Reactant of Route 2
3-Benzyl-2,2-dimethylpyrrolidine
Reactant of Route 3
3-Benzyl-2,2-dimethylpyrrolidine
Reactant of Route 4
3-Benzyl-2,2-dimethylpyrrolidine
Reactant of Route 5
3-Benzyl-2,2-dimethylpyrrolidine
Reactant of Route 6
3-Benzyl-2,2-dimethylpyrrolidine

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